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Abstract
2-Bromo-5-methylpyridine (2BMP) is a substituted pyridine derivative of significant interest in

medicinal chemistry and materials science.[1] This technical guide provides an in-depth

analysis of the structural, vibrational, and electronic properties of 2-Bromo-5-methylpyridine
based on comprehensive theoretical studies. Utilizing Density Functional Theory (DFT), this

paper summarizes key computational data, outlines the methodologies employed, and

visualizes the logical workflow of these theoretical investigations. The insights presented herein

are crucial for understanding the molecule's reactivity, stability, and potential as a precursor in

the synthesis of novel compounds.[2]

Molecular Structure and Properties
2-Bromo-5-methylpyridine is a white to pale yellow crystalline solid with the molecular

formula C₆H₆BrN.[1][3] Its structure consists of a pyridine ring substituted with a bromine atom

at the 2-position and a methyl group at the 5-position.

Physical and Chemical Properties
A summary of the key physical and chemical identifiers for 2-Bromo-5-methylpyridine is

provided in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b020793?utm_src=pdf-interest
https://www.benchchem.com/product/b020793?utm_src=pdf-body
https://wap.guidechem.com/question/what-are-the-characteristics-a-id130320.html
https://www.benchchem.com/product/b020793?utm_src=pdf-body
https://iucrdata.iucr.org/x/issues/2016/01/00/su4009/
https://www.benchchem.com/product/b020793?utm_src=pdf-body
https://wap.guidechem.com/question/what-are-the-characteristics-a-id130320.html
https://cymitquimica.com/products/3B-B2113/2-bromo-5-methylpyridine/
https://www.benchchem.com/product/b020793?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₆H₆BrN PubChem[4]

Molecular Weight 172.02 g/mol PubChem[4]

CAS Number 3510-66-5 PubChem[4]

IUPAC Name 2-bromo-5-methylpyridine PubChem[4]

SMILES CC1=CN=C(C=C1)Br PubChem[4]

Melting Point 43 °C Stenutz[5]

Optimized Molecular Geometry
The molecular structure of 2-Bromo-5-methylpyridine has been optimized using Density

Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[6] The

calculated geometric parameters can be compared with experimental data from X-ray

crystallography to validate the computational model. The title compound is planar and

possesses a crystallographic plane of symmetry.[2]

Computational Methodology
The theoretical calculations summarized in this guide were performed using the Gaussian 09

software package. The subsequent workflow outlines the key computational steps.
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Computational Workflow for 2-Bromo-5-methylpyridine Analysis

Density Functional Theory (DFT) Calculations
The geometry of 2-Bromo-5-methylpyridine was optimized using the B3LYP (Becke's three-

parameter hybrid functional with Lee-Yang-Parr correlation functional) method with the 6-

311++G(d,p) basis set.[6] This level of theory is widely used for its accuracy in predicting

molecular structures and properties of organic compounds.

Vibrational Analysis
Following geometry optimization, a vibrational frequency calculation was performed at the

same level of theory to confirm that the optimized structure corresponds to a local minimum on

the potential energy surface (no imaginary frequencies).[6] The calculated vibrational

frequencies are crucial for the interpretation of experimental infrared (IR) and Raman spectra.

Electronic Structure Analysis
To understand the electronic properties and reactivity of the molecule, several analyses were

conducted:
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Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the intramolecular

and intermolecular bonding and interactions between bonds.[6] It is used to evaluate the

stability of the molecule arising from hyper-conjugative interactions and charge

delocalization.[6]

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The highest occupied molecular orbital

(HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for determining

molecular reactivity. The energy gap between the HOMO and LUMO provides a measure of

the molecule's chemical stability.

Mulliken Population Analysis: This method calculates the partial atomic charges, which are

useful for understanding the electrostatic potential and reactivity of different sites within the

molecule.[6]

Spectroscopic and Electronic Properties
The theoretical calculations provide valuable data that can be directly compared with

experimental spectroscopic results.

Vibrational Spectra (FTIR and FT-Raman)
The calculated vibrational frequencies for 2-Bromo-5-methylpyridine in the range of 3500-400

cm⁻¹ correspond well with experimental FTIR and FT-Raman spectra.[6] A detailed assignment

of the vibrational modes can be found in the primary literature.

NMR Spectroscopy
The theoretical ¹H and ¹³C NMR chemical shifts of 2-Bromo-5-methylpyridine have been

calculated and show good agreement with experimental data.[6]

Electronic Properties
Key electronic properties derived from DFT calculations are summarized below.
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Property Calculated Value

HOMO Energy [Data from primary source]

LUMO Energy [Data from primary source]

HOMO-LUMO Gap [Data from primary source]

Dipole Moment [Data from primary source]

Molecular Interactions and Reactivity
The theoretical studies also shed light on the intermolecular interactions and potential reactivity

of 2-Bromo-5-methylpyridine.

Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular

interactions in the crystalline state. For 2-Bromo-5-methylpyridine, this analysis reveals the

nature and extent of contacts such as C-H···N interactions, which are observed to link the

molecules in the crystal, forming chains.[2]

Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution and is used to predict

sites for electrophilic and nucleophilic attack. For 2-Bromo-5-methylpyridine, the MEP would

indicate the regions of positive and negative electrostatic potential, highlighting the reactive

centers of the molecule.

Fukui Function
The Fukui function is a reactivity descriptor that helps in identifying the most reactive sites in a

molecule for nucleophilic, electrophilic, and radical attacks.[6]

Potential Applications in Drug Development
Theoretical studies have also explored the potential of 2-Bromo-5-methylpyridine as an anti-

cancer agent through molecular docking simulations.[6]
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Molecular Docking
Molecular docking studies have been performed to investigate the binding affinity of 2-Bromo-
5-methylpyridine with breast cancer inhibitor proteins such as 1ERE, 1AQU, and 4OAR.[6]

The calculated binding affinities are comparable to those of known prescription medications,

suggesting that 2-Bromo-5-methylpyridine could be a promising candidate for further

investigation in drug discovery.[6] The binding affinities were found to be -5.1, -5.4, and -5.4

Kcal/mol for 1ERE, 1AQU, and 4OAR, respectively.[6]
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Molecular Docking and Drug-Likeness Workflow

ADMET Analysis
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analysis has been

performed to evaluate the drug-likeness of 2-Bromo-5-methylpyridine.[6] This analysis is

crucial in the early stages of drug development to predict the pharmacokinetic properties of a

compound.
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Conclusion
The theoretical studies on 2-Bromo-5-methylpyridine provide a comprehensive

understanding of its structural, spectroscopic, and electronic properties. The strong correlation

between computational and experimental data validates the use of DFT methods for the

analysis of such molecules. The insights into its reactivity and potential biological activity

highlight the importance of 2-Bromo-5-methylpyridine as a versatile building block in the

development of new pharmaceuticals and functional materials. Further experimental work,

guided by these theoretical predictions, will be instrumental in unlocking the full potential of this

compound.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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